N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide
Description
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide is a synthetic small molecule characterized by a 2-oxopyran core substituted with a 4-bromophenyl group at position 6 and a methyl group at position 3. The pyran ring is further functionalized by a 4-methylbenzamide moiety at position 4. The bromine atom at the para position of the phenyl ring and the methyl substituents on both the pyran and benzamide groups contribute to its unique electronic and steric properties, which may influence binding affinity, selectivity, and pharmacokinetics.
Properties
IUPAC Name |
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-12-3-5-15(6-4-12)19(23)22-18-13(2)11-17(25-20(18)24)14-7-9-16(21)10-8-14/h3-11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJRKNCUNVEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(OC2=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of solid acid catalysts and ultrasonic irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, the Suzuki–Miyaura coupling reaction, which is widely applied in industrial chemistry, can be employed to form the carbon-carbon bonds necessary for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several benzamide-based HDAC inhibitors and halogenated pyran derivatives. Key analogs include:
Key Observations :
- Halogen Effects: Replacement of bromine in the target compound with chlorine (as in ) reduces molecular weight (Br: ~80 g/mol vs. Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets compared to chlorine.
- Substituent Position: The para-substituted bromine in the target compound contrasts with ortho-aminophenyl groups in HDACi 109 and 136, which exhibit stronger HDAC inhibition due to hydrogen-bonding interactions with catalytic residues .
- Methyl vs.
Physicochemical Properties
- Molecular Weight : At ~424 g/mol, the compound adheres to Lipinski’s rules, suggesting oral bioavailability.
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